(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromene ring, possibly through a Perkin or Knoevenagel condensation, followed by the introduction of the imine group through a reaction with a primary amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring system, with the imine and cyano groups contributing to the overall polarity of the molecule. The presence of these polar groups could also lead to the formation of hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The imine group in this compound could undergo hydrolysis to form a carbonyl group and release the 4-cyanophenyl group as an amine . The cyano group could also undergo various reactions, such as reduction to form an amine, or nucleophilic addition to form a variety of other functional groups.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar imine and cyano groups could increase its solubility in polar solvents. The compound’s reactivity would be largely determined by these functional groups, with the electrophilic carbon in the imine and cyano groups being potential sites of nucleophilic attack .Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrates the eco-friendly synthesis of 2-imino-2H-chromene-3-carboxamides, highlighting a straightforward approach for creating diverse chromene derivatives, which could have implications in further developing compounds like "(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide" (Proença & Costa, 2008).
- Another research effort focused on the one-pot domino synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, showcasing an efficient method for constructing complex chromene structures that could be related to the synthesis and applications of the compound (Gyuris et al., 2011).
Biological Activities
- Novel 2-imino-2H-chromene-3(N-aryl)carboxamides have been synthesized and tested for their cytotoxic activities against various human cancer cell lines, suggesting potential therapeutic applications for similar compounds (Gill, Kumari, & Bariwal, 2016).
- Certain N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides exhibited antimicrobial activity, indicating the potential for similar molecules to serve as leads in the development of new antimicrobial agents (Ukhov et al., 2021).
Advanced Materials and Chemical Reactions
- The reaction of 2-imino-2H-chromene-3-carboxamides with various reactants has led to the creation of novel chromenes with potential applications in materials science and as intermediates in organic synthesis, suggesting a broad utility for compounds within this chemical family (Ali et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
N-acetyl-6-bromo-2-(4-cyanophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3/c1-11(24)22-18(25)16-9-13-8-14(20)4-7-17(13)26-19(16)23-15-5-2-12(10-21)3-6-15/h2-9H,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWJYRKBKJKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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